molecular formula C9H11N3O2 B15483301 2-(Phenylacetyl)hydrazinecarboxamide CAS No. 15129-13-2

2-(Phenylacetyl)hydrazinecarboxamide

Cat. No.: B15483301
CAS No.: 15129-13-2
M. Wt: 193.20 g/mol
InChI Key: KTHPLUPDQVZNND-UHFFFAOYSA-N
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Description

2-(Phenylacetyl)hydrazinecarboxamide is a chemical compound of interest in medicinal chemistry research. It features a hydrazinecarboxamide (semicarbazide) moiety, a versatile scaffold recognized for its broad spectrum of potential biological activities . This structure is prevalent in the development of novel therapeutic agents and is found in various bioactive molecules, including antimicrobials and enzyme inhibitors . Researchers value this scaffold for its ability to interact with diverse biological targets. The hydrazinecarboxamide group is known to contribute to potent enzyme inhibitory action on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), cyclooxygenases, and lipoxygenases . As a research chemical, this compound serves as a key intermediate for the synthesis and exploration of new chemical entities with potential anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties . It is offered for use in early discovery research and assay development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(2-phenylacetyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-9(14)12-11-8(13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H3,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHPLUPDQVZNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281212
Record name 2-(phenylacetyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15129-13-2
Record name NSC20765
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(phenylacetyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

The biological and physicochemical properties of hydrazinecarboxamides are highly dependent on substituents. Below is a comparative analysis:

Compound Name Key Structural Features Functional Groups Key Properties/Applications References
2-(Phenylacetyl)hydrazinecarboxamide Phenylacetyl group attached to hydrazinecarboxamide Amide, phenyl, hydrazine Antimicrobial potential, lipophilic
2-(2-Methylcyclohexylidene)-hydrazinecarboxamide Cyclohexylidene ring instead of phenylacetyl Cyclohexane, imine, amide High softness (0.42 eV⁻¹), antioxidant activity
2-[1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide Dihydroxyphenyl and ethylidene substituents Phenolic -OH, imine, amide Enhanced solubility, antifungal
2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)hydrazinecarboxamide (Ph-pyrSC) Pyrazole and diphenyl groups Pyrazole, imine, amide Cytotoxicity against cancer cells
Indole-3-carbaldehyde semicarbazones (e.g., Compound 1) Indole and halogen substituents Indole, halogen (Br/Cl), amide Anticancer, DNA intercalation
Key Observations:
  • Phenyl vs.
  • Hydroxyl Groups: The dihydroxyphenyl derivative () exhibits higher aqueous solubility due to phenolic -OH groups, favoring antifungal applications .
  • Heterocyclic Moieties : Pyrazole (Ph-pyrSC) and indole derivatives show marked anticancer activity, likely due to planar heterocycles enabling DNA intercalation .

Physicochemical and Quantum Chemical Properties

Electronic properties such as HOMO-LUMO gaps and softness influence reactivity and bioactivity:

Compound HOMO (eV) LUMO (eV) ΔE (eV) Softness (eV⁻¹) Reactivity Trend
2-(Phenylacetyl)hydrazinecarboxamide -5.2* -1.8* 3.4* 0.29* Moderate electrophilicity
2-(2-Methylcyclohexylidene)-hydrazinecarboxamide -5.0 -1.5 3.5 0.42 High nucleophilicity
Formazan derivatives (e.g., FB, FD) -4.8 -1.2 3.6 0.28 Corrosion inhibition

*Values estimated based on analogous compounds in and .

  • Lower HOMO-LUMO Gaps (e.g., 3.4 eV vs. 3.6 eV) correlate with higher reactivity, making phenylacetyl derivatives more electrophilic than formazans .

Q & A

Q. How can researchers elucidate the role of hydrogen bonding in the compound’s bioavailability?

  • Methodological Answer :
  • LogP Determination : Measure partition coefficients (octanol/water) to assess lipophilicity.
  • Molecular Dynamics (MD) Simulations : Model membrane permeability using GROMACS, focusing on hydrogen-bond interactions with lipid bilayers .

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